3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride
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Overview
Description
3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate then undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share a similar five-membered ring structure but contain a sulfur atom instead of a nitrogen atom.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and exhibit a wide range of biological activities
Uniqueness
3-(Propan-2-yl)-1,2-thiazol-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H11ClN2S |
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Molecular Weight |
178.68 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-thiazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(2)6-5(7)3-9-8-6;/h3-4H,7H2,1-2H3;1H |
InChI Key |
LSALAOOSVUTMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC=C1N.Cl |
Origin of Product |
United States |
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